Cas no 76588-84-6 (Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-)
Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-
- 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
- 4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-benzaldehyde
- SCHEMBL416228
- A1-05006
- AKOS000174319
- 76588-84-6
- DTXSID90505599
-
- Inchi: 1S/C10H9F3O3/c1-15-8-3-2-7(5-14)4-9(8)16-6-10(11,12)13/h2-5H,6H2,1H3
- InChI Key: LMCPOAPJLUJYQL-UHFFFAOYSA-N
- SMILES: FC(COC1C=C(C=O)C=CC=1OC)(F)F
Computed Properties
- Exact Mass: 234.05037863g/mol
- Monoisotopic Mass: 234.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.5Ų
Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845565-100mg |
4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde |
76588-84-6 | 98% | 100mg |
¥1029.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845565-250mg |
4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde |
76588-84-6 | 98% | 250mg |
¥1592.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845565-1g |
4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde |
76588-84-6 | 98% | 1g |
¥3675.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845565-5g |
4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde |
76588-84-6 | 98% | 5g |
¥9646.00 | 2024-07-28 |
Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on Benzaldehyde, 4-methoxy-3-(2,2,2-trifluoroethoxy)-
4-Methoxy-3-(2,2,2-Trifluoroethoxy)Benzaldehyde: A Comprehensive Overview
4-Methoxy-3-(2,2,2-Trifluoroethoxy)Benzaldehyde (CAS No: 76588-84-6) is a highly specialized aromatic aldehyde with a unique structure that combines methoxy and trifluoroethoxy substituents on the benzene ring. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The molecule's structure is characterized by a benzaldehyde core with two distinct substituents: a methoxy group at the para position and a trifluoroethoxy group at the meta position relative to the aldehyde functional group.
The methoxy group (-OCH₃) and trifluoroethoxy group (-OCF₃) play pivotal roles in modulating the chemical reactivity and physical properties of the compound. The methoxy group introduces electron-donating effects, which can influence the compound's reactivity in various chemical reactions. On the other hand, the trifluoroethoxy group is highly electronegative due to the presence of three fluorine atoms, which not only enhances the compound's stability but also imparts unique electronic properties. These substituents collectively make 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde a valuable building block in organic synthesis.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure serves as a promising scaffold for designing bioactive molecules with specific pharmacological activities. For instance, researchers have explored its role as a precursor for synthesizing anti-inflammatory agents and antioxidants. The compound's ability to undergo various nucleophilic additions and condensation reactions makes it an ideal candidate for constructing complex molecular architectures.
In addition to its pharmacological applications, 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde has found utility in materials science. Its high thermal stability and unique electronic properties make it suitable for use in advanced materials such as polymers and coatings. Recent advancements in polymer chemistry have demonstrated its potential as a monomer for synthesizing high-performance polymers with tailored properties.
The synthesis of 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative followed by aldehyde functionalization. The introduction of substituents at specific positions on the benzene ring requires precise control over reaction conditions to ensure regioselectivity and yield optimization.
From an environmental standpoint, this compound exhibits low toxicity and biodegradability under controlled conditions. Its stability under standard storage conditions further enhances its suitability for industrial applications.
In conclusion, 4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No: 76588-84-6) is a versatile aromatic aldehyde with significant potential across multiple disciplines. Its unique structure, combined with its reactivity and stability, positions it as a key player in contemporary chemical research and development.
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